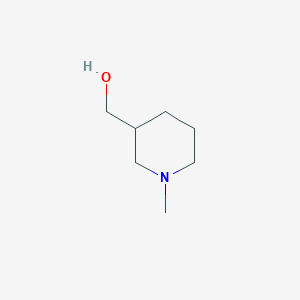

1-Methyl-3-piperidinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXQXVDTGJCQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871194 | |

| Record name | (1-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-53-1 | |

| Record name | 1-Methyl-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7583-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-3-piperidyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7583-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-3-piperidyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-3-piperidinemethanol chemical properties and structure

An In-depth Technical Guide to 1-Methyl-3-piperidinemethanol

Introduction

This compound, also known by its IUPAC name (1-methylpiperidin-3-yl)methanol, is a versatile heterocyclic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring a piperidine ring with a methyl group on the nitrogen atom and a hydroxymethyl substituent, makes it a valuable precursor in the development of complex molecules.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory drugs, and in the formulation of pesticides and herbicides.[1] Its role extends to neuroscience research, where it is used in studies concerning neurotransmitter systems.[1]

Chemical Structure and Identification

The molecular structure of this compound consists of a saturated six-membered heterocycle (piperidine) substituted at the nitrogen atom with a methyl group and at position 3 with a hydroxymethyl group.

-

SMILES : CN1CCCC(C1)CO[2]

-

InChI : InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3[2][3]

-

Synonyms : 3-Hydroxymethyl-1-methylpiperidine, (1-Methyl-3-piperidyl)methanol[1][2][3]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2][6] |

| Appearance | Colorless to yellow to orange clear liquid | [1][5] |

| Boiling Point | 114 °C at 20 mmHg140-145 °C (at atmospheric pressure) | [1][4][5][6] |

| Density | 0.98 - 1.01 g/mL at 20 °C | [1][5][6] |

| Refractive Index | 1.4772 - 1.4800 (at 20 °C) | [1][4][5] |

| Flash Point | 94 °C | [4][5] |

| Solubility | Soluble in water | [4] |

| pKa (Predicted) | 14.93 ± 0.10 | [5] |

| Storage Conditions | Store at 2-8 °C or at room temperature, sealed in dry conditions | [1][4][5] |

Role in Chemical Synthesis

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic tertiary amine and a primary alcohol. This allows for a wide range of chemical transformations, making it an ideal starting point for creating more complex molecular architectures for pharmaceuticals and other specialty chemicals.[1]

Experimental Protocols

While specific synthetic protocols for this compound are proprietary or sparsely published, a common method for synthesizing related N-methyl-piperidinemethanol isomers involves the reduction of the corresponding ester. The following protocol for the synthesis of the isomeric 1-Methyl-4-piperidinemethanol illustrates a representative and widely used methodology.[7]

Representative Synthesis: Reduction of Ethyl N-methyl-4-piperidinecarboxylate [7]

This procedure details the reduction of a piperidine carboxylate ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

-

Ethyl N-methyl-4-piperidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Dichloromethane, Methanol, Triethylamine (for TLC analysis)

Procedure:

-

Reaction Setup : A solution of ethyl N-methyl-4-piperidinecarboxylate (59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride (64.9 mmol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C under an inert atmosphere.[7]

-

Addition : The ester solution is added dropwise to the cooled LiAlH₄ suspension.[7]

-

Reaction : The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Quenching : After the reaction is complete, the mixture is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C to decompose excess LiAlH₄.[7]

-

Workup : The mixture is stirred for an additional 30 minutes, leading to the formation of a white precipitate of aluminum salts. This solid is removed by filtration and washed thoroughly with diethyl ether (250 mL).[7]

-

Purification : The combined filtrate and washes are concentrated under reduced pressure to remove the solvent. The resulting oily residue is then purified by vacuum distillation (108 °C at 14 mbar) to yield the final product, (1-methylpiperidin-4-yl)methanol, as a colorless oil.[7]

Characterization:

-

TLC Analysis : Rf = 0.53 (Eluent: dichloromethane/methanol = 5:1 with 5% triethylamine).[7]

-

NMR and Mass Spectrometry : The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Safety and Handling

This compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational chemical for research and development, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its structure, properties, and safe handling protocols is essential for its effective and responsible use in creating novel and beneficial chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 7583-53-1 [amp.chemicalbook.com]

- 6. chemical-suppliers.eu [chemical-suppliers.eu]

- 7. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 1-Methyl-3-piperidinemethanol (CAS 7583-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-piperidinemethanol, with the CAS number 7583-53-1, is a versatile heterocyclic compound that serves as a key building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug discovery, particularly in the fields of analgesics and neuroscience.

Physicochemical Properties

This compound is a colorless to yellowish liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 7583-53-1 | [1][3] |

| Molecular Formula | C₇H₁₅NO | [1][3] |

| Molecular Weight | 129.20 g/mol | [1][4] |

| Appearance | Colorless to yellow to orange clear liquid | [1] |

| Boiling Point | 140-145 °C | [5] |

| Density | 1.01 g/mL | [5] |

| Refractive Index | 1.4772-1.4792 | [5] |

| Purity | ≥95% (GC) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5][6] |

Synthesis and Reactivity

As a secondary amine with a primary alcohol, this compound is a versatile nucleophile. The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group allows it to participate in a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

General Synthetic Workflow

The synthesis of derivatives from this compound typically involves the functionalization of the hydroxyl group, for example, through esterification or etherification, to introduce various substituents. The following diagram illustrates a general workflow for the synthesis of a hypothetical bioactive compound.

Caption: A generalized workflow for the synthesis of bioactive derivatives from this compound.

Experimental Protocols

Representative Esterification Protocol

This protocol is a general method for the esterification of an amino acid with methanol, which can be conceptually adapted for the reaction of this compound with a carboxylic acid.

Objective: To synthesize the methyl ester of an amino acid.

Materials:

-

Amino acid (0.1 mol)

-

Freshly distilled chlorotrimethylsilane (0.2 mol)

-

Methanol (100 mL)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Place the amino acid (0.1 mol) in a round bottom flask.

-

Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the product amino acid ester hydrochloride.[7]

Note: This is a general procedure and may require optimization for specific substrates. For the esterification of this compound with a carboxylic acid, a coupling agent such as DCC or EDC in the presence of a base like triethylamine might be employed.

Applications in Drug Discovery and Neuroscience

The piperidine scaffold is a well-established pharmacophore in many centrally acting drugs. Derivatives of this compound are of significant interest in pharmaceutical research, particularly for the development of analgesics and treatments for neurological disorders.[1]

Role in Analgesic Development

Research has shown that piperidine-based structures are crucial for the activity of many potent analgesics. While direct synthesis examples with this compound are scarce in the provided results, the structural similarity to key intermediates in the synthesis of fentanyl and meperidine analogs suggests its potential in creating novel pain therapeutics.

Neuroscience Research

In the context of neuroscience, piperidine derivatives are known to interact with various neurotransmitter receptors.[2] Compounds containing the 1-methylpiperidine moiety have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[8]

Hypothetical Signaling Pathway

The interaction of a hypothetical drug derived from this compound with a G-protein coupled receptor (GPCR), such as a serotonin receptor, can initiate a downstream signaling cascade. The following diagram illustrates a simplified, hypothetical signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neurotransmitter Receptor Compound Library | TargetMol [targetmol.com]

- 3. 1517093-38-7|(3-(Aminomethyl)-1-methylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. (1-Ethylpiperidin-3-yl)methanol [myskinrecipes.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methylpiperidin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (1-methylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical and neuroscience research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

The nomenclature and various identifiers for (1-methylpiperidin-3-yl)methanol are crucial for accurate documentation and research.

IUPAC Name: (1-methylpiperidin-3-yl)methanol[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

1-Methyl-3-piperidinemethanol

-

3-Hydroxymethyl-1-methylpiperidine[1]

-

(1-Methyl-3-piperidyl)methanol[1]

-

1-Methylpiperidine-3-methanol[1]

-

NSC 66541[1]

-

EINECS 231-488-5[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of (1-methylpiperidin-3-yl)methanol, which are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| XLogP3-AA | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Density | 0.98 g/cm³ | Chem-Impex[2] |

| Boiling Point | 114 °C at 20 mmHg | Chem-Impex[2] |

| Refractive Index | n20D 1.48 | Chem-Impex[2] |

Synthesis Methodology

While specific experimental protocols for the synthesis of (1-methylpiperidin-3-yl)methanol are not extensively detailed in publicly available literature, a common and effective method involves the reduction of a suitable carboxylic acid or ester precursor. The following protocol is a representative procedure adapted from the synthesis of the isomeric 1-methyl-4-piperidinemethanol, which utilizes a lithium aluminum hydride (LAH) reduction.[3] This powerful reducing agent is highly effective for converting esters and carboxylic acids to primary alcohols.[2][4][5][6][7]

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-3-carboxylate

Materials:

-

Ethyl 1-methylpiperidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of ethyl 1-methylpiperidine-3-carboxylate in anhydrous diethyl ether is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: The solution of ethyl 1-methylpiperidine-3-carboxylate is added dropwise to the cooled suspension of lithium aluminum hydride with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours (typically 4-12 hours) to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose the excess lithium aluminum hydride and the aluminum complexes formed. This is a highly exothermic process and must be performed with caution.

-

Workup: The resulting precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude (1-methylpiperidin-3-yl)methanol is then purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Logical Relationships and Workflows

The synthesis of (1-methylpiperidin-3-yl)methanol is a multi-step process that can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key stages of the synthesis described in the experimental protocol.

Biological Relevance and Applications

(1-methylpiperidin-3-yl)methanol serves as a valuable building block in medicinal chemistry. Piperidine scaffolds are common in a wide range of biologically active compounds. While specific signaling pathways for (1-methylpiperidin-3-yl)methanol are not well-defined in current literature, its structural motifs are found in molecules targeting the central nervous system. It is often utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. Its potential for biological activity is an area of ongoing research.[8] The presence of a hydroxyl group and a tertiary amine makes it a versatile precursor for creating a diverse library of compounds for drug discovery.

References

- 1. (1-Methyl-3-piperidyl)methanol | C7H15NO | CID 97998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium_aluminium_hydride [chemeurope.com]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. CAS 205194-35-0: [(3S)-1-methylpiperidin-3-yl]methanol [cymitquimica.com]

Spectroscopic Profile of 1-Methyl-3-piperidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-3-piperidinemethanol, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | -CH₂-OH |

| ~2.8 - 3.0 | m | 1H | N-CH (piperidine ring) |

| ~2.2 - 2.4 | m | 1H | N-CH (piperidine ring) |

| 2.25 | s | 3H | N-CH₃ |

| ~1.2 - 1.9 | m | 6H | Piperidine ring -CH₂- |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Data extracted from the Human Metabolome Database.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~66 | -CH₂-OH |

| ~60 | N-CH₂ (piperidine ring) |

| ~57 | N-CH (piperidine ring) |

| ~46 | N-CH₃ |

| ~39 | Piperidine ring -CH- |

| ~28 | Piperidine ring -CH₂- |

| ~25 | Piperidine ring -CH₂- |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Predicted data based on spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H stretch (alcohol) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~2800 | Medium | C-H stretch (N-CH₃) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

Note: The spectrum was obtained from a neat sample using a capillary cell.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 129 | ~15 | [M]⁺ (Molecular Ion) |

| 128 | ~95 | [M-H]⁺ |

| 98 | ~100 | [M-CH₂OH]⁺ (Base Peak) |

| 84 | ~30 | [M-C₂H₅O]⁺ |

| 58 | ~85 | [CH₂=N(CH₃)CH₂]⁺ |

| 42 | ~40 | [C₂H₄N]⁺ |

Note: The data was obtained from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) was used for data acquisition.

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used.

¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a high-quality spectrum.

IR Spectroscopy

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation : A drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film in a capillary cell.

Data Acquisition : The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate atmospheric and cell-related absorptions.

Mass Spectrometry

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating.

Ionization : The gaseous sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV.

Analysis : The resulting ions were accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

1-Methyl-3-piperidinemethanol: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-piperidinemethanol, a readily available piperidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, including a chiral center, a tertiary amine, and a primary alcohol, provide a unique three-dimensional framework that is amenable to diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound in the development of novel therapeutics, with a focus on its role in antitubercular agents and opioid receptor modulators.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design and synthesis.

| Property | Value | Reference |

| CAS Number | 7583-53-1 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 114 °C at 20 mmHg | [3] |

| Density | 0.98 g/mL | [3] |

| IUPAC Name | (1-methylpiperidin-3-yl)methanol | [2] |

| Synonyms | 1-Methyl-3-hydroxymethylpiperidine, 3-Hydroxymethyl-1-methylpiperidine | [1] |

Synthesis of this compound Derivatives

The functional groups of this compound offer multiple avenues for synthetic elaboration. The primary alcohol can be readily converted into ethers, esters, or other functional groups, while the tertiary amine can participate in salt formation. More commonly, the core piperidine scaffold is constructed and subsequently functionalized.

General Experimental Protocols

Protocol 1: N-Alkylation of 3-Piperidinemethanol via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 3-piperidinemethanol derivatives, including this compound.

Materials:

-

3-Piperidinemethanol

-

Aldehyde or Ketone (e.g., Formaldehyde for methylation)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-piperidinemethanol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Protocol 2: Synthesis of 1-((1-methylpiperidin-3-yl)methyl)-3-methyl-1H-indole

This one-pot reaction exemplifies the use of this compound in the synthesis of indole derivatives with potential anticancer activity.[4]

Materials:

-

3-Methylindole

-

Formaldehyde (37% solution)

-

This compound

-

Ethanol

Procedure:

-

Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of ethanol in a round-bottom flask.

-

Add formaldehyde 37% (3 mmol) and this compound (2.2 mmol) to the solution.

-

Reflux the reaction mixture for 4–6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of biologically active molecules. Two prominent areas of application are in the development of antitubercular agents and opioid receptor modulators.

Antitubercular Agents: MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway and represents a promising target for novel antitubercular drugs.[6]

Derivatives of this compound have been explored as potent inhibitors of MenA. The piperidine moiety often serves as a central scaffold to orient other functional groups for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) of Piperidine-based MenA Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit MenA and the growth of M. tuberculosis. The general structure involves a central piperidine ring with substitutions at the 1 and 4 positions. While not directly incorporating the 1-methyl-3-methanol substitution pattern, these studies highlight the importance of the piperidine core in this class of inhibitors.

| Compound | R1 | R2 | MenA IC₅₀ (µM) | M. tuberculosis MIC (µM) |

| 1 | 4-chlorobenzoyl | 4-(methyl(propyl)amino)benzyl | 0.5 | 1.25 |

| 2 | 3-phenoxyphenyl | 4-(methyl(propyl)amino)benzyl | >100 | >100 |

| 3 | 3-(4-chlorobenzyl)phenyl | 4-(methyl(propyl)amino)benzyl | 50 | 25 |

| 4 | 2-naphthyl | 4-(methyl(propyl)amino)benzyl | 12.5 | 6.25 |

| 5 | 4-chlorophenyl | 4-(methyl(propyl)amino)benzyl | 25 | 12.5 |

| 6 | 4-bromophenyl | 4-(methyl(propyl)amino)benzyl | 12.5 | 6.25 |

Data adapted from a study on MenA inhibitors.

The data suggests that a lipophilic group at the R1 position and an amino-substituted benzyl group at R2 are favorable for activity.

Menaquinone Biosynthesis Pathway in Mycobacterium tuberculosis

References

- 1. mdpi.com [mdpi.com]

- 2. yeditepejhs.org [yeditepejhs.org]

- 3. SAR analysis of new anti-TB drugs currently in pre-clinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 1-Methyl-3-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methyl-3-piperidinemethanol (CAS No. 7583-53-1), a versatile intermediate used in pharmaceutical development, neuroscience research, and organic synthesis.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A clear, colorless to yellow or orange liquid, this compound possesses the following properties:[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| CAS Number | 7583-53-1 | [1][2][3] |

| Appearance | Colorless to yellow to orange clear liquid | [1] |

| Density | 0.98 - 1.01 g/mL at 20°C | [1][3] |

| Boiling Point | 114 °C at 20 mmHg; 140-145 °C | [1][3] |

| Refractive Index | n20D 1.48 | [1] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous chemical. The primary hazards are skin, eye, and respiratory irritation.[2] While specific toxicological studies on this compound are not extensively published, data from related piperidine compounds and Safety Data Sheets (SDS) indicate potential for harm upon exposure.

| Hazard Classification | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

The toxicological properties have not been fully investigated, and it should be handled with the care due to a potentially hazardous substance.[4][5]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are employed to assess the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (Following OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

-

Principle: A stepwise procedure using a small number of animals per step is employed to identify a dose that causes mortality or evident toxicity.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to administration.

-

The test substance is administered in a single dose by gavage.

-

A starting dose of 2000 mg/kg is used in a limit test. If mortality occurs, testing is conducted at lower fixed doses (e.g., 300, 50, 5 mg/kg).

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored over a defined period.

-

Animal Model: Albino rabbits are the recommended species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL of the liquid substance is applied to the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation (Following OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are assessed.

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of 0.1 mL of the liquid is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness, chemosis, and discharge).

-

-

Data Analysis: The scores for each observation point are recorded. The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure.

Caption: Personal Protective Equipment (PPE) protocol for handling this compound.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[5]

-

Use non-sparking tools and take measures to prevent static discharge.[5][6]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store at a recommended temperature of 2 - 8 °C.[1]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5][6] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill.

Caption: Workflow for responding to an accidental release of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By understanding its chemical and physical characteristics, adhering to the prescribed safety protocols, and being prepared for emergencies, researchers and scientists can work with this compound in a safe and responsible manner. This guide serves as a comprehensive resource to support those goals.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxymethyl-1-methylpiperidine

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxymethyl-1-methylpiperidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

| Identifier | Value |

| Chemical Name | 3-Hydroxymethyl-1-methylpiperidine |

| CAS Number | 2068-82-8 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol [1] |

| Synonyms | (1-Methylpiperidin-3-yl)methanol, 1-Methyl-3-(hydroxymethyl)piperidine |

Tabulated Physical Properties

The following table summarizes the key quantitative physical data for 3-Hydroxymethyl-1-methylpiperidine.

| Property | Value | Conditions |

| Appearance | Liquid | Ambient |

| Boiling Point | 188-192 °C | 760 mmHg |

| Density | 0.97 g/cm³ | 25 °C |

| Refractive Index | 1.478 | 20 °C |

| Flash Point | 87 °C | Closed Cup |

| Solubility | Soluble in water | - |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are not detailed in readily available literature, the methodologies adhere to established scientific principles.

3.1. Boiling Point Determination

The boiling point is determined using a standard distillation apparatus under a controlled atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

3.2. Density Measurement

A calibrated pycnometer is used to measure the density of the liquid. The mass of a known volume of the substance is determined at a specific temperature (25 °C).

3.3. Refractive Index Measurement

The refractive index is measured using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index is read at a specified temperature (20 °C) using a monochromatic light source.

3.4. Flash Point Determination

The closed-cup flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated at a slow, constant rate, and a small flame is periodically introduced into the vapor space until a flash is observed.

Logical Relationships in Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical compound like 3-Hydroxymethyl-1-methylpiperidine.

References

Methodological & Application

Synthesis of Novel Analgesics via Esterification of 1-Methyl-3-piperidinemethanol with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of potential novel analgesic compounds through the esterification of 1-Methyl-3-piperidinemethanol with common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically ibuprofen and naproxen. The synthesis is primarily achieved through Steglich and Fischer esterification methods. This approach aims to create prodrugs that combine the properties of both parent molecules, potentially leading to enhanced analgesic efficacy, altered pharmacokinetic profiles, and reduced side effects. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathways and experimental workflows are provided to guide researchers in the development of new chemical entities for pain management.

Introduction

The development of new analgesic agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. One promising strategy involves the creation of prodrugs by chemically linking two known therapeutic agents. This application note focuses on the synthesis of novel esters by reacting this compound with widely used NSAIDs such as ibuprofen and naproxen. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The esterification of the hydroxyl group of this compound with the carboxylic acid moiety of NSAIDs results in the formation of ester prodrugs.[2][3][4] These prodrugs are designed to be hydrolyzed in vivo to release the parent active molecules, potentially offering advantages such as improved bioavailability and reduced gastrointestinal side effects commonly associated with NSAIDs.[4]

This document outlines two primary esterification methods: the Steglich esterification, a mild method suitable for sterically hindered alcohols, and the Fischer-Speier esterification, a classic acid-catalyzed method.[5][6]

Data Presentation

The following tables summarize the expected products and their key physicochemical properties based on the synthesis of analogous esters.

Table 1: Synthesized Analgesic Esters and Their Precursors

| Product Name | NSAID Precursor | Alcohol Precursor | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate | Ibuprofen | This compound | C20H31NO2 | 317.47 |

| 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate | Naproxen | This compound | C22H27NO3 | 369.46 |

Table 2: Expected Reaction Yields and Purity

| Product | Synthesis Method | Expected Yield (%) | Expected Purity (%) |

| 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate | Steglich Esterification | 70-85 | >95 |

| 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate | Fischer-Speier Esterification | 65-80 | >95 |

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate via Steglich Esterification

This protocol describes the synthesis of the ibuprofen ester of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Materials:

-

Ibuprofen

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve ibuprofen (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate as an oil or solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate via Fischer-Speier Esterification

This protocol details the acid-catalyzed esterification of naproxen with this compound.

Materials:

-

Naproxen

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add naproxen (1.0 eq), this compound (1.2 eq), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Reaction Schemes

Caption: Synthetic pathways for the esterification of NSAIDs with this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of analgesic esters.

Conclusion

The synthesis of ester prodrugs of NSAIDs with this compound presents a promising avenue for the development of new analgesic agents. The detailed protocols provided for both Steglich and Fischer-Speier esterification methods offer a solid foundation for researchers to synthesize and evaluate these novel compounds. Further studies should focus on the in vitro and in vivo evaluation of the analgesic and anti-inflammatory activities of these esters, as well as their pharmacokinetic profiles, to determine their therapeutic potential.

References

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols: The Role of 1-Methyl-3-piperidinemethanol Scaffolds in Anti-Inflammatory Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 1-methyl-piperidine scaffold, a core component of 1-Methyl-3-piperidinemethanol, in the synthesis of novel anti-inflammatory agents. While direct synthesis pathways originating from this compound for commercially available anti-inflammatory drugs are not extensively documented in publicly available literature, the 1-methyl-piperidine moiety is a key structural feature in various compounds exhibiting significant anti-inflammatory properties. This document will focus on a representative compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride , to illustrate the synthesis, biological activity, and potential mechanisms of action of this class of compounds.

Introduction

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures. The N-methylated piperidine core, in particular, is of significant interest in the design of anti-inflammatory drugs. This compound is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. This document explores the application of this structural motif through a detailed examination of a synthesized analogue, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride.

Data Presentation

The anti-inflammatory efficacy of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (referred to as C1) has been evaluated in preclinical models. The following tables summarize the key quantitative data from these studies.[1][2]

Table 1: In Vivo Anti-inflammatory Activity of C1 in Carrageenan-Induced Paw Edema in Rats [1]

| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |

| C1 | 50 | 61.98 |

| C1 | 100 | 80.84 |

| C1 | 200 | 90.32 |

| Indomethacin (Control) | 20 | 89.93 |

Table 2: Anti-proliferative Effects of C1 in Cotton Pellet Granuloma Test in Rats [1]

| Treatment Group | Dose (mg/kg) | Anti-proliferative Effect (%) |

| C1 | 100 | 46.1 |

| Indomethacin (Control) | 20 | 43.1 |

Table 3: Inhibitory Effects of C1 on Cyclooxygenase (COX) Enzymes [2]

| Treatment Group | Dose (mg/kg) | Inhibition of COX-1 Activity | Inhibition of COX-2 Activity |

| C1 | 50 | Significant (P < 0.01) | Significant (P < 0.01) |

| C1 | 100 | Significant (P < 0.01) | Significant (P < 0.01) |

| C1 | 200 | Significant (P < 0.01) | Significant (P < 0.01) |

| Indomethacin (Control) | - | Significant | Significant |

| Nimesulide (Control) | - | Moderate | Significant |

| Rofecoxib (Control) | - | Weak | Significant |

Experimental Protocols

Synthesis of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride

While the specific, step-by-step synthesis of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride from this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of 4-piperidinol derivatives. The following is a generalized, proposed protocol.

Materials:

-

This compound

-

Strong oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Phenylmagnesium bromide (Grignard reagent)

-

Benzoyl chloride

-

Appropriate solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

-

Hydrochloric acid (for salt formation)

Proposed Synthesis Protocol:

-

Oxidation of the Alcohol: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, 1-methyl-3-piperidinecarboxaldehyde. This can be achieved using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane to prevent over-oxidation to the carboxylic acid.

-

Grignard Reaction: The resulting aldehyde is then reacted with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous ether or THF solvent. This reaction forms a secondary alcohol, (1-methylpiperidin-3-yl)(phenyl)methanol.

-

Oxidation to Ketone: The secondary alcohol is subsequently oxidized to the corresponding ketone, (1-methylpiperidin-3-yl)(phenyl)methanone, using a stronger oxidizing agent like Jones reagent or a Swern oxidation.

-

Alpha-Bromination: The ketone is then brominated at the alpha-position to the carbonyl group.

-

Intramolecular Cyclization (Hypothetical): A subsequent intramolecular reaction, potentially a base-catalyzed cyclization, could lead to the formation of the 4-hydroxy-4-phenylpiperidine ring system. Note: This is a proposed key step and would require experimental validation.

-

Benzoylation: The hydroxyl group at the 4-position is then acylated using benzoyl chloride in the presence of a base like pyridine to yield 3-benzoyl-1-methyl-4-phenyl-4-piperidinol.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema Test: [1]

-

Wistar albino rats are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound (C1) or control drug (Indomethacin) is administered orally at the specified doses.

-

After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

Cotton Pellet Granuloma Test: [1]

-

Sterilized cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.

-

The test compound (C1) or control drug (Indomethacin) is administered orally daily for 7 days.

-

On the 8th day, the rats are sacrificed, and the cotton pellets surrounded by granulomatous tissue are dissected out.

-

The wet weight of the granuloma is recorded, and then the pellets are dried at 60°C until a constant weight is achieved to determine the dry weight.

-

The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of many piperidine-containing compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism identified for 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride is the inhibition of cyclooxygenase (COX) enzymes.[2]

COX Inhibition Pathway:

Inflammatory stimuli, such as tissue injury or pathogens, trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The data suggests that C1 inhibits both COX-1 and COX-2, which is a characteristic of many traditional NSAIDs.[2]

NF-κB Signaling Pathway:

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon activation by pro-inflammatory stimuli (e.g., cytokines like TNF-α and IL-1β), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for COX-2, cytokines, and chemokines, and upregulates their expression. While not directly demonstrated for C1, many anti-inflammatory agents containing piperidine moieties exert their effects by inhibiting the NF-κB pathway.

Conclusion

The 1-methyl-piperidine scaffold, as exemplified by the derivative 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, represents a promising framework for the development of novel anti-inflammatory drugs. The available data indicates potent anti-inflammatory activity in vivo, likely mediated through the inhibition of COX enzymes. Further research is warranted to fully elucidate the synthesis pathways originating from readily available starting materials like this compound and to explore the detailed molecular mechanisms and signaling pathways modulated by this class of compounds. The provided protocols and data serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.

References

GC-MS analysis protocol for piperidine derivatives

Answering the user's request.## GC-MS Analysis Protocol for Piperidine Derivatives: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental structural motifs found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] The piperidine ring is a key component in numerous drug candidates, making its precise characterization critical during research, development, and quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile piperidine compounds in various matrices.[1][3] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1]

However, the inherent physicochemical properties of many piperidine compounds, such as high polarity and low volatility, can present analytical challenges.[2] These properties can lead to poor chromatographic peak shape and thermal degradation during GC analysis.[4] To overcome these limitations, a chemical derivatization step is often employed to convert the analytes into less polar and more volatile derivatives, thereby improving their chromatographic behavior and thermal stability.[4] This document provides detailed protocols for the GC-MS analysis of piperidine derivatives, including sample preparation, derivatization, and instrumental parameters.

Experimental Workflow for GC-MS Analysis of Piperidine Derivatives

Caption: Experimental workflow for GC-MS analysis of piperidine compounds.

Protocol 1: Direct Analysis of Volatile Piperidine Derivatives

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives that do not require derivatization.[5]

1.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 10 mg of the piperidine derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile organic solvent (e.g., methanol, dichloromethane, ethyl acetate).[1][5] This yields a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.[1]

-

Sample Preparation: Dissolve the sample containing the analyte in the chosen solvent to achieve a final concentration within the calibration range. Solutions should be clear and free of particulate matter; centrifuge or filter if necessary.[6]

-

Transfer: Transfer the final solutions to 1.5 mL glass autosampler vials for analysis.[6]

1.2. GC-MS Instrumental Parameters

The following table outlines typical starting parameters for GC-MS analysis. Method optimization is recommended for specific applications.[4][7]

| Parameter | Recommended Condition |

| GC System | Gas chromatograph coupled to a Mass Selective Detector |

| Column | Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7][8] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7][8] |

| Inlet Temperature | 250 °C[7] |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis[7][9] |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[7][10] |

| MS Transfer Line | 280 °C[8] |

| Ion Source Temp. | 230 °C[7] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |

| Acquisition Mode | Full Scan (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.[4] |

Protocol 2: Analysis of Piperidine Derivatives via Derivatization

For non-volatile or highly polar piperidine compounds, derivatization is necessary to improve chromatographic performance.[1] Acylation is a common and effective strategy.[1][4] This protocol details a liquid-liquid extraction followed by acylation with trifluoroacetic anhydride (TFAA).

2.1. Sample Preparation and Extraction

-

Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

-

Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), which liberates the free amine.[1]

-

Add 5 mL of a suitable extraction solvent (e.g., toluene/ethyl acetate mixture, n-hexane).[1][4]

-

Vortex the mixture vigorously for 2 minutes and then centrifuge for 5 minutes to separate the layers.[4]

-

Carefully transfer the upper organic layer to a clean vial.[1][4]

-

Repeat the extraction twice more, combining the organic extracts.

-

Evaporate the pooled solvent to dryness under a gentle stream of nitrogen at 40-50 °C.[1][4]

2.2. Derivatization Procedure

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[8]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70 °C for 30 minutes in a heating block or water bath.[8]

-

After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.[8]

-

Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[8]

2.3. GC-MS Instrumental Parameters The instrumental parameters are generally the same as in Protocol 1. The oven temperature program may need to be adjusted based on the volatility of the resulting derivative.

Method Selection Logic for Piperidine Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. benchchem.com [benchchem.com]

- 8. scholars.direct [scholars.direct]

- 9. youtube.com [youtube.com]

- 10. cmbr-journal.com [cmbr-journal.com]

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of N-methylated Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated piperidines are a common structural motif in a vast array of pharmaceuticals and biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of N-methylated piperidines, aimed at aiding researchers in their synthetic and drug development endeavors.

Core Principles of NMR Analysis for N-methylated Piperidines

The piperidine ring exists predominantly in a chair conformation. The nitrogen inversion and ring inversion processes can influence the appearance of NMR spectra. In N-methylated piperidines, the methyl group can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable to minimize steric interactions. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to their stereochemical environment, providing a wealth of structural information.

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: Accurately weigh 5-10 mg of the N-methylated piperidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1][2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.[1]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Sample Volume: The final volume in the NMR tube should be approximately 4 cm in height to ensure optimal shimming and data quality.[2]

Protocol 2: NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.

-

Number of Scans: 8-16 scans for samples with good concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for N-methylated piperidines. Note that actual chemical shifts can vary depending on the specific substitution pattern and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for N-methylpiperidine in CDCl₃ [3]

| Protons | Chemical Shift (ppm) | Multiplicity |

| N-CH ₃ | ~ 2.23 | s |

| H-2, H-6 (equatorial) | ~ 2.33 | m |

| H-2, H-6 (axial) | ~ 1.90 - 2.10 | m |

| H-3, H-5 (equatorial) | ~ 1.59 | m |

| H-3, H-5 (axial) | ~ 1.41 | m |

| H-4 (equatorial) | ~ 1.59 | m |

| H-4 (axial) | ~ 1.41 | m |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for N-methylpiperidine in CDCl₃

| Carbon | Chemical Shift (ppm) |

| N-C H₃ | ~ 46.8 |

| C-2, C-6 | ~ 56.7 |

| C-3, C-5 | ~ 26.3 |

| C-4 | ~ 24.4 |

Table 3: ¹H and ¹³C NMR Data for Selected N-methylated Piperidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Methyl-4-phenylpiperidine | CDCl₃ | N-CH₃: 2.28 (s, 3H), Ring-H: 1.80-3.10 (m, 9H), Ph-H: 7.20-7.40 (m, 5H) | N-CH₃: 46.5, C-2/6: 55.0, C-3/5: 32.0, C-4: 43.0, Ph-C: 126.5, 128.5, 145.0 |

| 1-(3-methylbenzyl)piperidine | DMSO | N-CH₂: 3.77 (s, 2H), Ring-H: 1.78-2.70 (m, 10H), Ar-CH₃: 2.30 (s, 3H), Ar-H: 7.44-7.61 (m, 4H) | N-CH₂: 62.94, C-2/6: 53.93, C-3/5: 25.57, C-4: 24.05, Ar-CH₃: 21.02, Ar-C: 125.85, 127.38, 127.95, 129.37, 137.07, 138.55[4] |

| N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A) | D₂O | N-CH₂CH₃: 3.38 (q, 2H), N-CH₃: 2.96 (s, 3H), H-2/6eq: 3.47 (dt, 2H), H-2/6ax: 3.24 (td, 2H), H-4: 2.63 (tt, 1H), H-3/5: 1.99-2.12 (m, 4H), CH₂CH ₃: 1.25 (t, 3H) | Data not provided in source[5] |

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of NMR analysis for N-methylated piperidines.

Caption: Experimental Workflow for NMR Analysis.

Caption: Logical Workflow for Spectral Interpretation.

Conformational Analysis

The conformational equilibrium of the N-methyl group (axial vs. equatorial) can be investigated by analyzing the chemical shifts and coupling constants. In N-methylpiperidine, the equatorial conformation is significantly preferred. The chemical shifts of the axial and equatorial protons at C-2 and C-6 are distinct. The vicinal coupling constants (³J) between adjacent protons, governed by the Karplus relationship, are particularly informative. Larger coupling constants are typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons, allowing for the assignment of proton stereochemistry and, consequently, the ring conformation. For more complex derivatives, 2D NMR techniques such as NOESY can provide through-space correlations that help to elucidate the preferred conformation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of N-methylated piperidines is a powerful and routine method for their structural characterization. By following standardized experimental protocols and understanding the fundamental principles of chemical shifts and coupling constants in these cyclic systems, researchers can confidently determine the structure and conformation of novel N-methylated piperidine derivatives, which is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for the HPLC Separation of Piperidine Alcohols